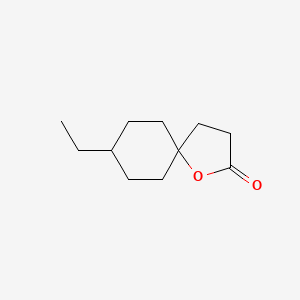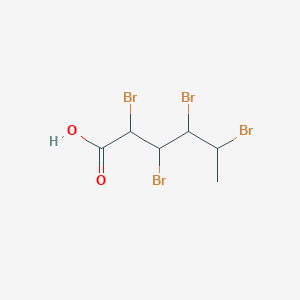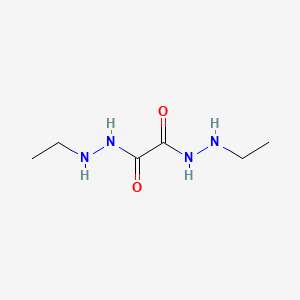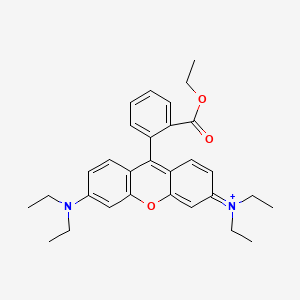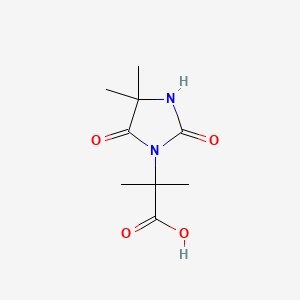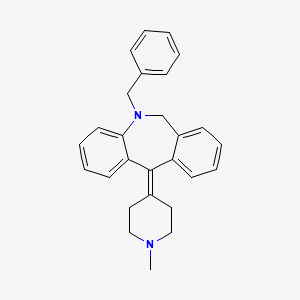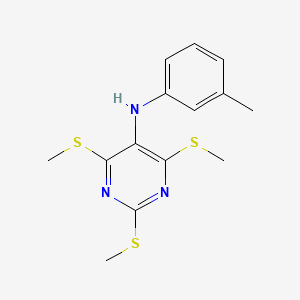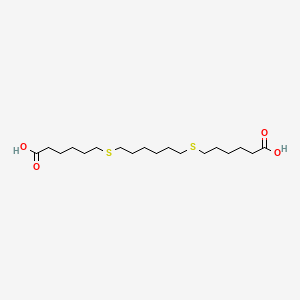
2'-Cyclohexylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a hydroxylated product, while substitution could result in a different nucleoside analog.
Applications De Recherche Scientifique
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for potential therapeutic uses, such as antiviral or anticancer agents.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside involved in DNA synthesis.
2’-Fluoro-2’-deoxyadenosine: A synthetic analog with enhanced stability and biological activity.
2’-C-Methyl-2’-deoxyadenosine: Another synthetic analog with potential antiviral properties.
Uniqueness
2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its specific chemical modifications, which can confer distinct biological properties and potential therapeutic benefits compared to other nucleoside analogs.
Propriétés
Numéro CAS |
134934-76-2 |
|---|---|
Formule moléculaire |
C56H56N6O5 |
Poids moléculaire |
893.1 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-(cyclohexylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C56H56N6O5/c1-64-46-32-28-41(29-33-46)55(39-18-8-3-9-19-39,40-20-10-4-11-21-40)61-52-50-53(58-37-57-52)62(38-59-50)54-49(60-45-26-16-7-17-27-45)51(63)48(67-54)36-66-56(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-30-34-47(65-2)35-31-44/h3-6,8-15,18-25,28-35,37-38,45,48-49,51,54,60,63H,7,16-17,26-27,36H2,1-2H3,(H,57,58,61)/t48-,49-,51+,54-/m1/s1 |
Clé InChI |
WTFCJZXRRGLQPX-COZRLZDLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NC1CCCCC1 |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


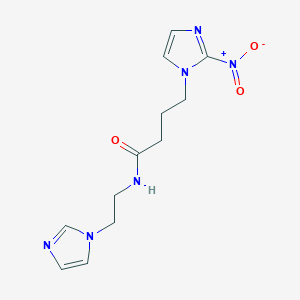
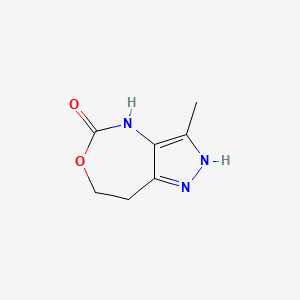


![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
